![molecular formula C8H6Cl3O4P B14681706 [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate CAS No. 35944-85-5](/img/structure/B14681706.png)
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate is a chemical compound known for its unique structure and properties. It is characterized by the presence of chlorine atoms and a phosphate group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate typically involves the reaction of 2,4-dichlorobenzaldehyde with phosphorus oxychloride and a suitable chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize waste, making the process environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
Uniqueness
Compared to similar compounds, [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate is unique due to its specific arrangement of chlorine atoms and the presence of a phosphate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
35944-85-5 |
|---|---|
Molecular Formula |
C8H6Cl3O4P |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
[2-chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H6Cl3O4P/c9-4-8(15-16(12,13)14)6-2-1-5(10)3-7(6)11/h1-4H,(H2,12,13,14) |
InChI Key |
JOHXIUZTDZVRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CCl)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



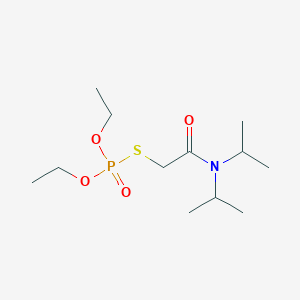

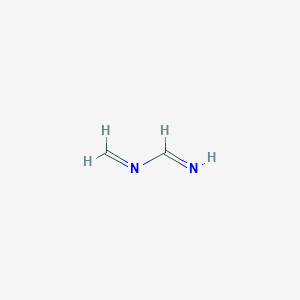


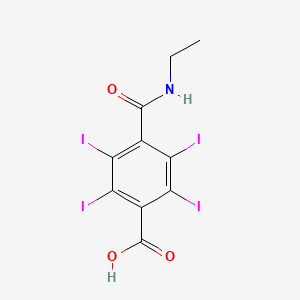
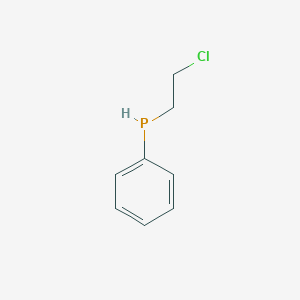
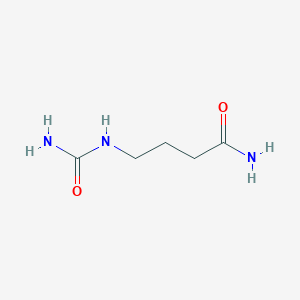

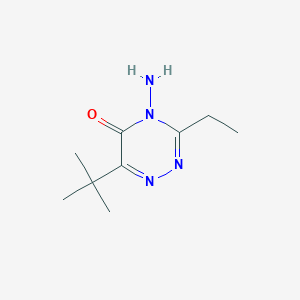
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
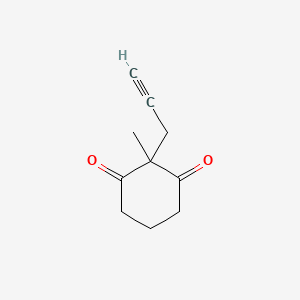
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
